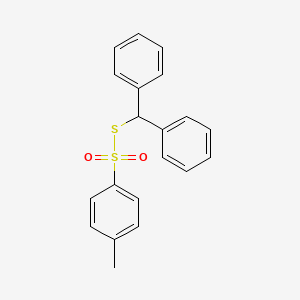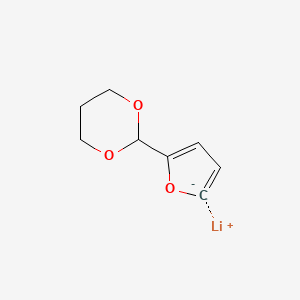
2-Bromo-1-methyl-3-phenyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-methyl-3-phenyl-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to the indene core. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-3-phenyl-1H-indene can be achieved through several methods. One common approach involves the bromination of 1-methyl-3-phenylindene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-methyl-3-phenyl-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methyl-3-phenylindene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 1-methyl-3-phenylindene derivatives with various functional groups.
Oxidation: Formation of 1-methyl-3-phenylindene-2-one or 1-methyl-3-phenylindene-2-carboxylic acid.
Reduction: Formation of 1-methyl-3-phenylindene.
Aplicaciones Científicas De Investigación
2-Bromo-1-methyl-3-phenyl-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-methyl-3-phenyl-1H-indene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the indene core can undergo various transformations. The compound’s reactivity is influenced by the electronic effects of the substituents, which can modulate its interaction with biological targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-phenylindene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-2-(3-methylphenyl)-1H-indene-1,3(2H)-dione: Contains additional functional groups, leading to different reactivity and applications.
3-Phenylindene: Similar structure but without the methyl and bromine substituents, affecting its chemical behavior.
Propiedades
Número CAS |
88069-80-1 |
|---|---|
Fórmula molecular |
C16H13Br |
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
2-bromo-1-methyl-3-phenyl-1H-indene |
InChI |
InChI=1S/C16H13Br/c1-11-13-9-5-6-10-14(13)15(16(11)17)12-7-3-2-4-8-12/h2-11H,1H3 |
Clave InChI |
PVLIIMPGNUOWPY-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C(=C1Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


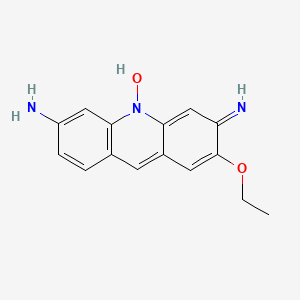
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
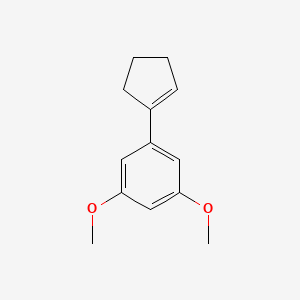
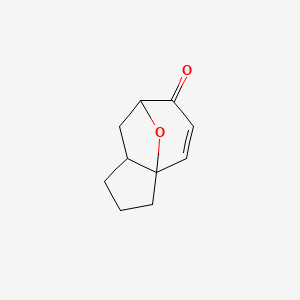
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
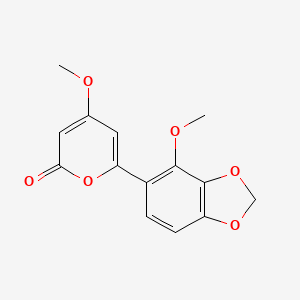

![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)


